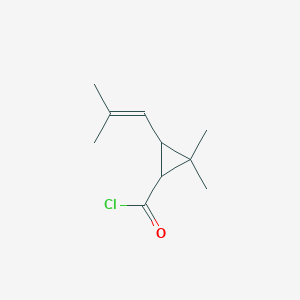

![molecular formula C13H19NO2 B079308 2-[2-(Diethylamino)ethoxy]benzenecarbaldehyde CAS No. 14573-92-3](/img/structure/B79308.png)

2-[2-(Diethylamino)ethoxy]benzenecarbaldehyde

Vue d'ensemble

Description

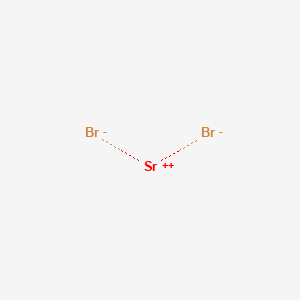

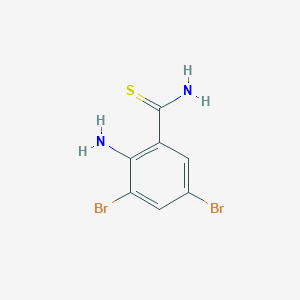

“2-[2-(Diethylamino)ethoxy]benzenecarbaldehyde” is an organic compound with the molecular formula C13H19NO2 . It is also known by the synonyms AKOS BC-2184 and 2-(2-DIETHYLAMINO-ETHOXY)-BENZALDEHYDE .

Synthesis Analysis

The synthesis of “2-[2-(Diethylamino)ethoxy]benzenecarbaldehyde” is complex and involves a series of reaction steps. One common method involves the reaction of diethylamine with 2-bromoethoxybenzaldehyde .Molecular Structure Analysis

The molecular structure of “2-[2-(Diethylamino)ethoxy]benzenecarbaldehyde” is represented by the InChI code: 1S/C13H19NO2/c1-3-14(4-2)9-10-16-13-8-6-5-7-12(13)11-15/h5-8,11H,3-4,9-10H2,1-2H3 .Physical And Chemical Properties Analysis

“2-[2-(Diethylamino)ethoxy]benzenecarbaldehyde” is a colorless to pale yellow liquid . It has a characteristic aromatic odor and is soluble in ethanol and ether at room temperature, and slightly soluble in water . The boiling point is 118°C at 0.08 Torr .Applications De Recherche Scientifique

- Scientific Field : Polymer Research

- Summary of the Application : The compound “2-[2-(Diethylamino)ethoxy]benzenecarbaldehyde” is used in the synthesis of antibacterial copolymers. These copolymers have gained considerable scientific and industrial attention due to their distinctive properties in the fabrication and production of medical devices, textiles, packaging, and purification systems .

- Methods of Application or Experimental Procedures : Random copolymers of 2-hydroxy ethyl methacrylate (HEMA), and diethyl amino ethyl methacrylate (DEAEM) were synthesized at high conversions by photoinitiation. The obtained copolymers were characterized by FTIR, HNMR spectroscopies. Thermal properties were investigated by TGA/DTA analyses .

- Results or Outcomes : The copolymers synthesized exert good antibacterial activity against tested bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 15.625 µg/mL to >1000 µg/mL. The sample with copolymer composition F HEMA = 0.392 and F DEAEM = 0.608 bears the highest antibacterial activity with the lowest MIC value (15.625 µg/mL) for MRSA, S. aureus and K. pneumonia .

Safety And Hazards

Propriétés

IUPAC Name |

2-[2-(diethylamino)ethoxy]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-3-14(4-2)9-10-16-13-8-6-5-7-12(13)11-15/h5-8,11H,3-4,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLNFFKAUEGIFPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC1=CC=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377476 | |

| Record name | 2-[2-(Diethylamino)ethoxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(Diethylamino)ethoxy]benzenecarbaldehyde | |

CAS RN |

14573-92-3 | |

| Record name | 2-[2-(Diethylamino)ethoxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

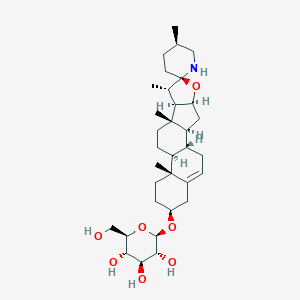

![2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis-](/img/structure/B79241.png)

![2-Phenylindeno[2,1-b]pyran](/img/structure/B79246.png)